4-(溴甲基)偶氮苯

描述

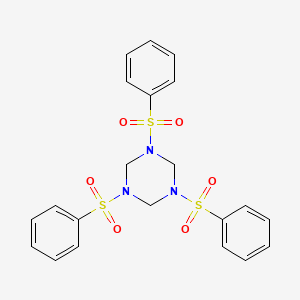

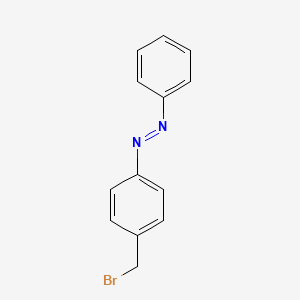

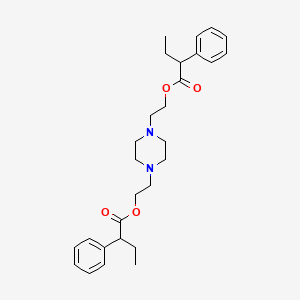

4-(Bromomethyl)azobenzene is a chemical compound with the molecular formula C13H11BrN2. It has a molecular weight of 275.14400 and a density of 1.33g/cm3 .

Synthesis Analysis

The synthesis of 4-(Bromomethyl)azobenzene involves several steps. In one study, the synthesis route of Azo-DDM involved DDM (100 mg, 0.44 mmol), 4-(Bromomethyl)azobenzene (183 mg, 0.66 mmol) and 1,4-dioxane (10 mL) added in a 25 mL round-bottomed flask. The mixture was stirred for 24 hours at 70 ℃ .

Molecular Structure Analysis

Azobenzene compounds, such as 4-(Bromomethyl)azobenzene, are known to undergo a clean and efficient E/Z isomerization .

Chemical Reactions Analysis

Azobenzenes, including 4-(Bromomethyl)azobenzene, are known for their unique light-induced isomerization between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer .

Physical and Chemical Properties Analysis

4-(Bromomethyl)azobenzene has a boiling point of 378.5ºC at 760mmHg. The melting point is not available .

科学研究应用

1. 晶体堆积和晶格能分析

4-(溴甲基)偶氮苯衍生物已被研究以深入了解晶体堆积。研究人员使用 CLP PIXEL 方法和 CrystalExplorer 等方法比较了晶格能并进行了 Hirshfeld 表面分析。这些方法提供了对晶体堆积的更深入理解,超越了从纯几何分析中获得的见解,尤其是在溴甲基化程度高的化合物中 (Vande Velde、Zeller 和 Azov,2018)。

2. 分子开关和荧光

偶氮苯衍生物,包括 4-(溴甲基)偶氮苯,以其在辐射下进行有效的顺式-反式异构化而闻名,使其成为分子开关的优秀候选者。此特性在荧光材料的开发中尤为重要。引入各种取代基会显著影响其荧光性质,为生物成像和材料科学提供潜在应用 (Yoshino 等人,2010)。

3. 自毁聚合物

将偶氮苯作为自毁聚合物中的端盖已显示出有希望的结果。它可以响应刺激(如还原剂),触发解聚,这在药物递送系统和材料科学中很有用。此外,偶氮苯在活化后会变色,提供了该过程的可视指示,从而扩大了其应用范围 (Wong、Güngör 和 Gillies,2014)。

4. 偶氮苯衍生物中的动态无序和热力学

对溴甲基化偶氮苯衍生物的研究提供了对其晶体结构中踏板运动引起的动态无序的见解。确定了这些运动的热力学参数,将分子间相互作用与踏板运动的活化能联系起来。这项研究有助于理解偶氮苯衍生物的热行为 (Velde、Zeller 和 Azov,2015)。

5. 液晶聚合物中的光机械性质

含有偶氮苯的液晶聚合物表现出独特的光机械效应。这些效应取决于分子量,包括光异构化时的体积和密度变化。此类性质对于智能材料和响应表面应用至关重要 (Angiolini 等人,2008)。

作用机制

Target of Action

4-(Bromomethyl)azobenzene is an organic compound that is primarily used as a reagent and intermediate in organic synthesis . It is particularly useful in the synthesis of compounds containing azo bonds, such as organic dyes and photosensitive materials . Therefore, its primary targets are the molecules it reacts with in these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. In the synthesis of azo compounds, for example, 4-(Bromomethyl)azobenzene can react with nitrobenzene and ethylenediamine . Nitrobenzene reacts with dimethyl sulfoxide to form aminophenyl nitro compound, which then reacts with ethylenediamine to form 4-(Bromomethyl)azobenzene .

Biochemical Pathways

For instance, some azo dyes have been found to interact with biological macromolecules and influence cellular processes .

Result of Action

The primary result of 4-(Bromomethyl)azobenzene’s action is the formation of new compounds through chemical reactions. These compounds can have a variety of properties and uses, depending on their structure. For example, azo compounds synthesized using 4-(Bromomethyl)azobenzene can be used in organic dyes, photosensitive materials, electronic materials, and optical materials research and development .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

生化分析

Biochemical Properties

For instance, azobenzenes have been used as photoswitches to control the activity of peptides and proteins . The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species .

Cellular Effects

Azobenzenes have been shown to influence cell signaling . For instance, a photoswitchable molecular glue for RNA, which could reversibly control the association of two unpaired RNA regions in response to light stimuli, has been developed . This demonstrates the potential of azobenzenes to precisely control RNA structure and function.

Molecular Mechanism

Azobenzenes are known to undergo photoisomerization, a process that involves the interconversion between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer . This process can be triggered by light absorption, leading to changes in the geometry and polarity of the azobenzene molecule .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 4-(Bromomethyl)azobenzene in laboratory settings. Azobenzenes are known for their photochemical stability and the long lifetimes of their photoactivated states .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 4-(Bromomethyl)azobenzene in animal models. The use of animal models is crucial in studying the effects of new compounds, including their toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways involving 4-(Bromomethyl)azobenzene are not known. Azo compounds, including azobenzenes, are known to be involved in various metabolic processes. They are often reduced by azoreductases, enzymes that play a key role in the biotransformation and detoxification of azo dyes .

Transport and Distribution

The transport of molecules across cell membranes is a fundamental process in biology, often involving specific transport proteins .

Subcellular Localization

The subcellular localization of a molecule can greatly influence its activity or function . For instance, the localization of a molecule to specific compartments or organelles can be directed by targeting signals or post-translational modifications .

属性

IUPAC Name |

[4-(bromomethyl)phenyl]-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGWIAOSYURBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269844 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57340-21-3 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57340-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, 1-(1,1-dimethylethyl)-4-[(2-methyl-2-propenyl)oxy]-](/img/structure/B1615002.png)

![2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1615008.png)